N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-17-13-9-12(7-8-14(13)22-10)18-16(21)19-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELIBDPHGNIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with appropriate carbamothioyl and benzamide derivatives. The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- In vitro Studies : Evaluations against human prostate cancer (PC3) and liver cancer (HepG2) cell lines demonstrated moderate cytotoxicity. The compound's effectiveness was assessed using the MTT assay, revealing its potential as an anticancer agent due to its ability to inhibit cell proliferation .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to cancer-related proteins, suggesting a mechanism of action that could involve the inhibition of specific pathways critical for cancer cell survival .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiourea derivatives similar to this compound. These compounds have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings suggest that these derivatives can serve as lead compounds in the development of new antimicrobial agents .
Thiourea Derivatives
A study focused on synthesizing thiourea benzamide derivatives, including this compound, revealed significant anticancer activity in metal complexes formed with copper (Cu(II)) and platinum (Pt(IV)). These complexes exhibited enhanced cytotoxic effects compared to their parent ligands .
Antitubercular Activity
In addition to anticancer properties, similar compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. The synthesized derivatives were tested for their inhibitory effects on vital mycobacterial enzymes, showcasing their potential as therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: Known for its anti-inflammatory properties.
2-methylbenzothiazole derivatives: Studied for their monoamine oxidase inhibition properties.
Uniqueness
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide stands out due to its unique combination of a benzothiazole ring and a carbamothioyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.
Biological Activity
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical interactions, and potential therapeutic applications.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
Mode of Action
The compound inhibits COX enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This action primarily affects the arachidonic acid pathway , resulting in decreased inflammation and associated symptoms.
This compound has been shown to interact with various enzymes and proteins, demonstrating significant anti-inflammatory activity. The molecular mechanism involves binding interactions with biomolecules, influencing cellular signaling pathways related to inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects. For instance, it has been reported to reduce the levels of inflammatory cytokines in cultured cells. The compound's IC50 values indicate its effectiveness in inhibiting COX activity, with lower values suggesting higher potency .
Case Studies
- Anti-inflammatory Activity : A study highlighted that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in swelling and pain.
- Antimicrobial Properties : Another investigation explored the compound's antimicrobial activity against various bacterial strains. Results indicated that it exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
Table: Summary of Biological Activities
Q & A
Q. Q1. What are the established synthetic routes for N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis typically involves multi-step protocols, including condensation of 2-methylbenzo[d]thiazol-5-amine with benzoyl isothiocyanate under controlled conditions. Optimization requires adjusting solvent systems (e.g., DMF or THF), catalysts (e.g., triethylamine), and temperature gradients. Purity is validated via TLC, NMR (¹H/¹³C), and elemental analysis . For example, microwave-assisted synthesis () reduces reaction time and improves yields by 15–20% compared to conventional methods.
Q. Q2. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?
Answer: Key techniques include:
- FT-IR : Confirms carbamothioyl (-N-C(=S)-) and benzamide (C=O) functional groups.
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm); ¹³C NMR resolves carbonyl (C=O at ~165 ppm) and thiazole ring carbons.
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between benzamide and thiazole moieties) .
Advanced Research Questions
Q. Q3. What computational methods are employed to predict the reactivity and binding affinity of this compound in pharmacological studies?
Answer: Advanced approaches include:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina. For example, thiazole derivatives show π-π stacking with quinoline-based receptors ().
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. Q4. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically analyzed?
Answer: Contradictions arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05).
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-ethyl-5-methylthiazole derivatives in ) to identify trends in substituent effects .
Q. Q5. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C for benzamide derivatives).
- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy .
Mechanistic and Theoretical Questions
Q. Q6. What is the hypothesized mechanism of action for this compound’s antitumor activity, and how can it be validated experimentally?
Answer: Proposed mechanisms include:
Q. Q7. How do steric and electronic effects of substituents (e.g., methyl vs. halogen groups) influence the compound’s bioactivity?
Answer:
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce binding pocket accessibility, as shown in crystallographic studies ().
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols). Hammett constants (σ) correlate with activity trends .
Data Reporting and Reproducibility
Q. Q8. What are best practices for documenting synthetic procedures to ensure reproducibility?
Answer:
- Detailed Reaction Logs : Record solvent volumes (±0.1 mL), temperature (±1°C), and stirring rates.
- Purity Thresholds : Report HPLC purity (>95%) and residual solvent levels (e.g., <500 ppm DMF).
- Open Data : Share crystallographic data (CIF files) in public databases () .
Interdisciplinary Applications
Q. Q9. How can this compound be adapted for material science applications, such as organic electronics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
